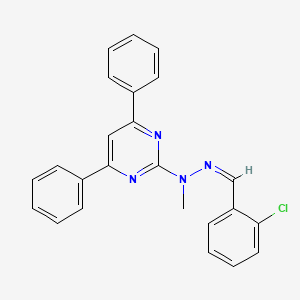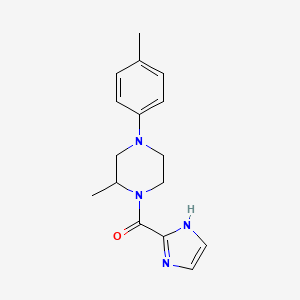![molecular formula C19H19BrN2O5S B5489437 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine, also known as BFMPM, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a modified amino acid that has been synthesized through a complex chemical process, and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to induce apoptosis and inhibit cell growth and proliferation. In neurons, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has also been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is its high purity and specificity, which makes it an ideal compound for use in scientific research. However, the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, which may limit its use in some labs. Additionally, the mechanism of action of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is not fully understood, which may limit its use in some studies.
Future Directions
There are many potential future directions for the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine in scientific research. One area of interest is the development of new drugs based on the structure of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. Another area of interest is the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine as a tool to study the role of HDACs and the PI3K/Akt/mTOR signaling pathway in cancer and other diseases. Additionally, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine may have potential applications in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress.
In conclusion, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a novel compound that has shown promising results in various scientific research fields. While the synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex and expensive process, the resulting compound is highly pure and specific, making it an ideal tool for scientific research. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has potential applications in cancer research, neuroscience, and drug discovery, and may have many future directions for scientific research.
Synthesis Methods
The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a complex chemical process that involves multiple steps. The first step involves the synthesis of 5-bromo-2-furoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with L-phenylalanine methyl ester to form the corresponding amide. The amide is then reacted with L-methionine to form the final product, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine. The synthesis of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine is a time-consuming and expensive process, but the resulting compound is highly pure and has shown excellent results in various studies.
Scientific Research Applications
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-28-10-9-13(19(25)26)21-17(23)14(11-12-5-3-2-4-6-12)22-18(24)15-7-8-16(20)27-15/h2-8,11,13H,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVGYNVPDADYCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5489354.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5489383.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5489391.png)

![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)
![(4R)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5489422.png)

![allyl 2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5489427.png)
![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)